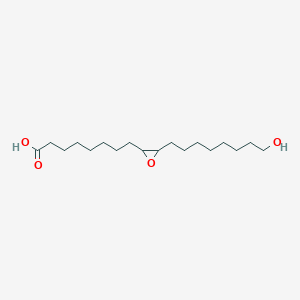
9,10-Epoxy-18-hydroxyoctadecanoic acid
Descripción general
Descripción
9,10-epoxy-18-hydroxyoctadecanoic acid is an epoxy fatty acid that is 9,10-epoxyoctadecanoic acid (9,10-epoxystearic acid) carrying an additional hydroxy substituent at position 18. It has a role as a plant metabolite. It is an epoxy fatty acid, an omega-hydroxy fatty acid and a hydroxyoctadecanoic acid. It derives from a 9,10-epoxyoctadecanoic acid. It is a conjugate acid of a 9,10-epoxy-18-hydroxyoctadecanoate.
Aplicaciones Científicas De Investigación
Hydroxyoctadecadienoic Acids and Derivatives
Role in Inflammation and Metabolic Syndrome Hydroxyoctadecadienoic acids (HODEs), derivatives of linoleic acid (LA), play a significant role in inflammation associated with metabolic syndrome and cancer. The study by Vangaveti et al. (2016) emphasizes the importance of these derivatives, including epoxy octadecadecenoic acid, in regulating inflammatory processes. These processes influence airway and vascular smooth muscles, sensitivity to pain, and endogenous steroid hormones, which are pivotal in metabolic syndrome. The complexity of the derivatives' effects, both beneficial and detrimental, makes it challenging to ascertain their precise role in disease progression. The study suggests that novel pharmacological approaches targeting the synthesis or introduction of synthesized LA derivatives could regulate inflammation beneficially (Vangaveti et al., 2016).
Analytical Methods for Antioxidant Activity
Detection and Analysis of Antioxidants The study by Munteanu and Apetrei (2021) provides a comprehensive review of analytical methods used to determine antioxidant activity. It critically presents significant tests like ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and mixed tests like ABTS and DPPH. These methods are crucial for assessing antioxidant capacity in complex samples. The combination of chemical methods with electrochemical (bio)sensors offers a detailed understanding of the mechanisms and kinetics of processes involving antioxidants (Munteanu & Apetrei, 2021).
Hydroxycinnamic Acids
Structure-Activity Relationships Hydroxycinnamic acids (HCAs) are vital phytochemicals with significant biological properties. Razzaghi-Asl et al. (2013) review the structure-activity relationships (SARs) of HCAs, focusing on medicinal chemistry to generate potent antioxidant molecules. The study summarizes the influence of structural features like aromatic ring modifications and carboxylic function alterations on antioxidant activity. This research is critical for identifying successful antioxidants for managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).
Epoxy Nanocomposites
Mechanical and Anticorrosive Properties Research on epoxy nanocomposites has focused on improving mechanical properties like fracture resistance. Pinto et al. (2015) review the mechanical properties of epoxy nanocomposites using titanium dioxide as reinforcement. The incorporation of nanoparticles like titanium dioxide enhances thermal, mechanical, rheological, electrical, and optical properties of the nanocomposites, making them suitable for various applications such as construction, automotive, and aerospace (Pinto et al., 2015).
Cure Mechanisms of Epoxy with Diethanolamine The study by McCoy et al. (2016) delves into the cure mechanisms of diglycidyl ether of bisphenol A (DGEBA) epoxy with diethanolamine (DEA). Understanding the reaction kinetics and the impact of the mechanism change on the gelation reaction is crucial for epoxy resin applications. The research provides insights into the time-temperature-transformation diagram, activation energy, and stability temperature of the zwitterion initiator of the activated gelation reaction (McCoy et al., 2016).
Epoxy Polymers as Anticorrosive Coatings Hsissou's review (2021) discusses the development and application of epoxy polymers and composites as potential anticorrosive coatings for carbon steel in marine environments. The review covers various epoxy polymers and the use of density functional theory (DFT) and Monte Carlo simulations to evaluate their effectiveness as anticorrosive coatings (Hsissou, 2021).
Self-Healing Properties of Epoxy Zhang (2015) reviews fast self-healing materials, focusing on systems based on encapsulated strong Lewis or Bronsted acids and epoxy monomer. The rapid healing of cracks at room temperature without manual intervention is a significant advancement for practical applications. The review also emphasizes the need for a fast in-situ measurement protocol to accurately evaluate the healing speed of fast self-healing materials (Zhang, 2015).
Propiedades
Número CAS |
3233-92-9 |
|---|---|
Nombre del producto |
9,10-Epoxy-18-hydroxyoctadecanoic acid |
Fórmula molecular |
C18H34O4 |
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
8-[3-(8-hydroxyoctyl)oxiran-2-yl]octanoic acid |
InChI |
InChI=1S/C18H34O4/c19-15-11-7-2-1-4-8-12-16-17(22-16)13-9-5-3-6-10-14-18(20)21/h16-17,19H,1-15H2,(H,20,21) |
Clave InChI |
ITTPZDMHCNGAGQ-UHFFFAOYSA-N |
SMILES |
C(CCCCO)CCCC1C(O1)CCCCCCCC(=O)O |
SMILES canónico |
C(CCCCO)CCCC1C(O1)CCCCCCCC(=O)O |
Sinónimos |
9,10-epoxy-18-hydroxyoctadecanoic acid |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

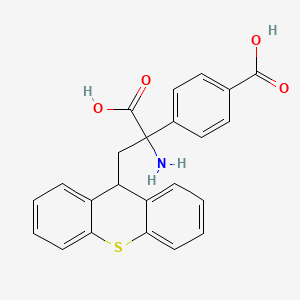
![[(1S,2R,3E,5R,7S,9E,11S,14S,15R,16S)-16-benzyl-5-hydroxy-5,7,13,14-tetramethyl-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9,12-trien-2-yl] acetate](/img/structure/B1241887.png)
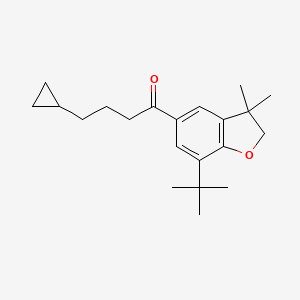
![2-Acetamido-3-[(5,10-dihydroxy-4,9-dimethoxy-6-oxo-7,8,9,11-tetrahydrobenzo[b]fluoren-2-yl)methylsulfanyl]propanoic acid](/img/structure/B1241889.png)
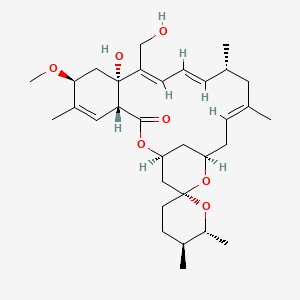
![3-[[4-[7-(Diaminomethylideneamino)heptanoylamino]-3-hydroxybutanoyl]amino]propanoic acid](/img/structure/B1241891.png)
![2-[2-[2-[(4-Chlorophenyl)methyl]-6-methyl-9-[(5-phenylpyridin-2-yl)methoxy]-5-thia-2-azatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraen-3-yl]ethoxy]butanoic acid](/img/structure/B1241892.png)
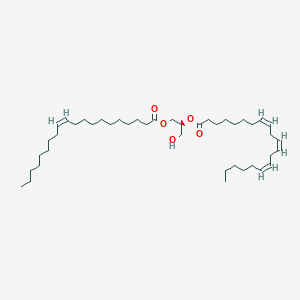
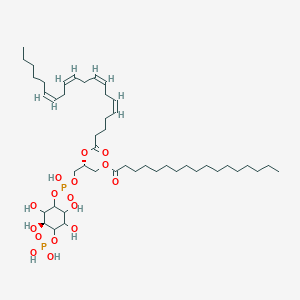
![(2E)-2-[(2-ethoxybenzoyl)hydrazinylidene]propanoic acid](/img/structure/B1241904.png)
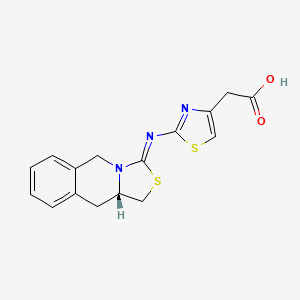
![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[ethyl-(1-methylthieno[2,3-d]pyrimidin-1-ium-4-yl)amino]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1241907.png)
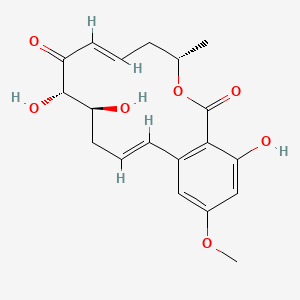
![(2R,3S,4R,5S,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,8,10,12,14-heptamethyl-1-oxa-7-azacyclopentadecan-15-one](/img/structure/B1241909.png)